Methods of Application: The specific methods of application in organic synthesis would depend on the particular reaction being carried out. As a brominated compound, “10-Bromo-5H-dibenzo[a,d][7]annulen-5-one” could potentially act as an electrophile in various reactions .
Results or Outcomes: The outcomes of its use in organic synthesis would vary widely depending on the specific reactions it’s used in .
Summary of the Application: A new synthetic method for 10-arylated dibenzo [b, f]azepines was developed . The pseudo-intramolecular hydrohalogenation of 2- (2′-bromophenyl)ethynylaniline, which proceeded in a syn-selective manner without forming any detectable over-addition product, was a crucial step .
Methods of Application: The method involves the pseudo-intramolecular hydrohalogenation of 2- (2′-bromophenyl)ethynylaniline . This reaction furnished the corresponding haloalkenes in a syn-selective and regioselective manner, with an amino group in the product .
Results or Outcomes: The method facilitated the synthesis of 10-arylated dibenzo [b, f]azepines .
Summary of the Application: The compound is used in the synthesis of highly substituted furans .
Methods of Application: The specific methods of application would depend on the particular reaction being carried out .
Results or Outcomes: The outcomes of its use in the synthesis of highly substituted furans would vary widely depending on the specific reactions it’s used in .
Summary of the Application: Hydrophilic moieties were introduced at the 7-, 8-, and 9-position of the 2-phenylamino-dibenzosuberones, improving physicochemical properties as well as potency .
Methods of Application: The method involves the introduction of hydrophilic moieties at the 7-, 8-, and 9-position of the 2-phenylamino-dibenzosuberones .
Results or Outcomes: The method facilitated the synthesis of dibenzosuberones with improved physicochemical properties and potency .
4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one is a polycyclic aromatic compound characterized by a fused bicyclic structure. Its molecular formula is C₁₅H₉BrO, and it has a molecular weight of approximately 285.13 g/mol. This compound features a bromine substituent at the 4-position of the dibenzo[a,d]cycloheptenone framework, which contributes to its unique chemical properties and reactivity. It is primarily recognized as an intermediate in the synthesis of various pharmaceutical compounds, including metabolites of Nortriptyline, an antidepressant medication .
The reactivity of 4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one is influenced by the presence of both the bromine atom and the carbonyl group. Key reactions include:
Several methods exist for synthesizing 4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one:
4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one has several applications:
Interaction studies involving 4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential as a building block for more complex molecules and its behavior in biological systems. Investigations into its interactions with enzymes or receptors are crucial for understanding its pharmacological profile.
Several compounds share structural similarities with 4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one. Notable examples include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5H-Dibenzo[a,d]cyclohepten-5-one | C₁₅H₁₀O | Parent compound; lacks bromine substituent |
| 4-Methyl-5H-dibenzo[a,d]cyclohepten-5-one | C₁₅H₁₀O | Methyl group at position 4; alters reactivity |
| 10-Hydroxy-5H-dibenzo[a,d]cyclohepten-5-one | C₁₅H₁₂O₂ | Hydroxyl group at position 10; increases polarity |
| Nortriptyline | C₁₈H₂₁N | Antidepressant; structurally related but more complex |
The uniqueness of 4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one lies in its specific bromine substitution pattern, which influences its reactivity and biological activity compared to other similar compounds. This substitution allows for distinct chemical transformations that are not readily available in its analogs.